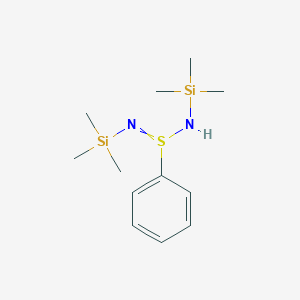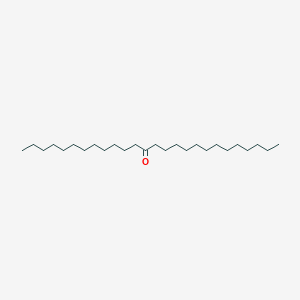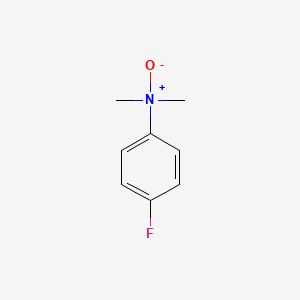
1,18-Octadecanediol, 9,10-dinonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,18-Octadecanediol, 9,10-dinonyl- is a long-chain diol with the molecular formula C36H74O2 This compound is characterized by its two hydroxyl groups located at the 1st and 18th positions of the octadecane chain, with additional nonyl groups attached at the 9th and 10th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,18-Octadecanediol, 9,10-dinonyl- can be synthesized through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with nonyl groups at the 9th and 10th positions.
Reduction: The intermediate product is then subjected to reduction reactions to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of 1,18-Octadecanediol, 9,10-dinonyl- typically involves large-scale chemical reactors where the above synthetic steps are optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,18-Octadecanediol, 9,10-dinonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
1,18-Octadecanediol, 9,10-dinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,18-Octadecanediol, 9,10-dinonyl- involves its interaction with molecular targets through its hydroxyl and nonyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
1,18-Octadecanediol: Lacks the nonyl groups, making it less hydrophobic.
1,10-Decanediol: Shorter chain length, different physical and chemical properties.
1,12-Dodecanediol: Intermediate chain length, different reactivity.
Uniqueness: 1,18-Octadecanediol, 9,10-dinonyl- is unique due to its long chain length combined with the presence of nonyl groups, which impart distinct hydrophobic properties and reactivity. This makes it suitable for specialized applications where other diols may not be effective.
Propiedades
Número CAS |
162730-22-5 |
|---|---|
Fórmula molecular |
C36H74O2 |
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
9,10-di(nonyl)octadecane-1,18-diol |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-17-23-29-35(31-25-19-13-15-21-27-33-37)36(30-24-18-12-10-8-6-4-2)32-26-20-14-16-22-28-34-38/h35-38H,3-34H2,1-2H3 |
Clave InChI |
CCBRTUWOOQHFTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCO)C(CCCCCCCCC)CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)





methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
